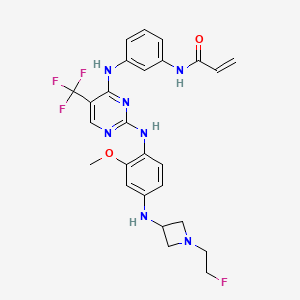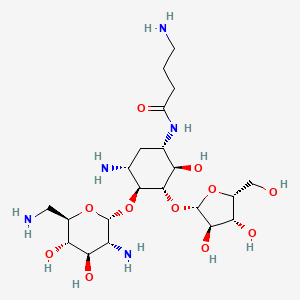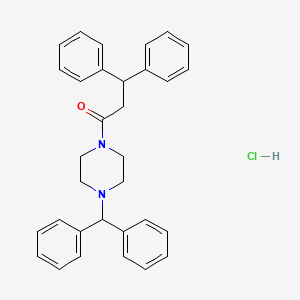
N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide
説明
CNX-2006 is an irreversible inhibitor of mutant EGFRs. It inhibits EGFR phosphorylation in PC-9 and HCC827 cells (IC50s = 55-104 nM), which express the EGFRDel E746_A750 mutation, and NCI H1975 and PC-9/GR4 cells (IC50s = 46 and 61 nM, respectively), which express the EGFRL858R/T790M and EGFRDel E746_A750/T790M mutations, respectively. It is greater than 10-fold selective for cells expressing these mutants over A549 cells expressing wild-type EGFR. CNX-2006 inhibits growth in a panel of non-small cell lung cancer (NSCLC) cells expressing wild-type or mutant EGFRs (GI50s = 0.34-8 and 0.003-3.6 μM, respectively). It reduces tumor growth in an NCI H1975 mouse xenograft model when administered at doses of 25 and 50 mg/kg.
CNX-2006 is a potent, mutant-selective EGFR inhibitor with excellent in vitro activity in cells with activating EGFR mutations, as well as in cells harbouring the T790M mutation. CNX-2006 is the prototype for CO-1686, which is currently in a Phase I clinical trial for the treatment of EGFR-mutant lung cancer.
科学的研究の応用
Drug Type and Mechanism
CNX-2006 is a small molecule drug . It targets EGFR + Protein-tyrosine kinases (Epidermal growth factor receptor erbB1 + Protein-tyrosine kinases) . The mechanism of action is that it acts as an EGFR antagonist (Epidermal growth factor receptor erbB1 antagonist) and Protein-tyrosine kinases inhibitor .
Therapeutic Areas
The therapeutic areas of CNX-2006 include Neoplasms and Respiratory Diseases .
Clinical Trials and R&D Status
CNX-2006 is currently in the Pending Phase 1 of clinical trials . The drug was initially developed by Celgene Corp. , and now its global highest R&D status is pending .
Specificity and Potency
CNX-2006 is a novel irreversible EGFR TKI developed to inhibit specifically T790M . It exhibited specificity and potent in vitro and in vivo activity against T790M . The drug also showed activity against uncommon EGFR mutations including G719S, L861Q, an exon 19 insertion mutant (I744-K745insKIPVAI), and T854A, but not an exon 20 insertion (H773-V774HVdup) .
Resistance Mechanisms
In an in vitro resistance model, CNX-2006 significantly inhibited the emergence of resistant cells compared with erlotinib . Chronic exposure to escalating doses of CNX-2006 failed to select for and/or enhance T790M-mediated resistance using PC-9 or HCC827 cells (both harboring exon 19 deletions), or PC-9/ER and HCC827/ER cells with existing T790M and resistance to erlotinib .
Applications in Lung Cancer
CNX-2006 has been used in the treatment of EGFR-mutant lung cancer . In the case of lung cancer, the drug is in the Pending Phase .
作用機序
Target of Action
The primary target of CNX-2006 is the Epidermal Growth Factor Receptor (EGFR) . More specifically, it targets the EGFR T790M mutation . EGFR is a cell-surface receptor that plays a crucial role in cell proliferation and tumor invasion .
Mode of Action
CNX-2006 is an irreversible inhibitor of the EGFR T790M mutation . It selectively inhibits this mutation with an IC50 value of less than 20 nM . The compound exhibits very weak inhibition of wild-type EGFR .
Biochemical Pathways
The EGFR pathway is a critical signaling pathway in cells. When EGFR is activated, it triggers a cascade of events leading to cell proliferation. By inhibiting the EGFR T790M mutation, CNX-2006 disrupts this pathway, thereby inhibiting the growth of cells harboring this mutation .
Result of Action
CNX-2006 has been shown to inhibit EGFR-T790M cells’ growth up to 1000-fold more compared to wild-type EGFR cells . It also significantly reduces the volume of tumor spheres derived from H1975 cells .
特性
IUPAC Name |
N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRTTWIPACGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes CNX-2006 a promising drug candidate for EGFR-mutant NSCLC, especially in the context of acquired resistance to first-line TKIs?
A1: CNX-2006 is a novel, irreversible EGFR-TKI designed to overcome the acquired resistance commonly seen with first-generation EGFR-TKIs like gefitinib and erlotinib. This resistance often arises from the emergence of the secondary EGFR T790M “gatekeeper” mutation. Unlike earlier TKIs, CNX-2006 displays high selectivity for EGFR with the T790M mutation, exhibiting potent activity against both common and uncommon EGFR mutations []. Preclinical studies show it effectively inhibits the growth of NSCLC cells harboring these mutations, both in vitro and in vivo [, , ]. Importantly, CNX-2006 demonstrates a reduced ability to select for T790M-mediated resistance compared to earlier-generation TKIs [], making it a promising therapeutic option for NSCLC patients who have developed resistance to first-line therapies.
Q2: Can you elaborate on the mechanisms of acquired resistance observed with CNX-2006 and their implications for therapeutic strategies?
A2: While CNX-2006 shows promise in overcoming T790M-mediated resistance, studies have identified alternative mechanisms of acquired resistance to this drug. One such mechanism involves the amplification of the MET proto-oncogene, either alongside or independent of the T790M mutation []. This bypass signaling can be addressed through combination therapy with CNX-2006 and a MET-TKI. Interestingly, researchers observed a phenomenon termed "oncogene swap," where the amplified EGFR mutant allele (including T790M) is lost, and MET amplification takes over as the primary driver of oncogenesis []. In such instances, MET-TKI alone proved effective in overcoming resistance. Another study highlighted the critical role of NF-κB1 in driving acquired resistance to CNX-2006 []. This suggests that inhibiting NF-κB pathway members could be a viable therapeutic strategy for patients who progress after treatment with mutant-selective EGFR-TKIs like CNX-2006.
Q3: What are the next steps in research involving CNX-2006?
A3: While preclinical data on CNX-2006 is promising, further research is necessary to fully understand its potential and limitations. This includes:
- Galvani, E., et al. (2013). Abstract 3244: Role of epithelial-mesenchymal transition (EMT) in sensitivity to CNX-2006, a novel mutant-selective EGFR inhibitor which overcomes in vitro T790M-mediated resistance in NSCLC. Cancer Research, 73(8 Supplement), Abstract nr 3244. []
- Ohashi, K., et al. (2013). Abstract 2101A: CNX-2006, a novel irreversible epidermal growth factor receptor (EGFR) inhibitor, selectively inhibits EGFR T790M and fails to induce T790M-mediated resistance in vitro. Cancer Research, 73(8 Supplement), Abstract nr 2101A. []
- Galvani, E., et al. (2015). NF-κB drives acquired resistance to a novel mutant-selective EGFR inhibitor. []
- Sueoka-Aragane, N., et al. (2017). Oncogene swap as a novel mechanism of acquired resistance to epidermal growth factor receptor‐tyrosine kinase inhibitor in lung cancer. Cancer Science, 108(10), 2006-2013. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

